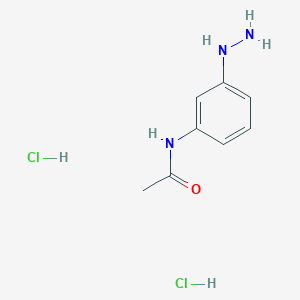

N-(3-Hydrazinylphenyl)acetamide;dihydrochloride

Description

N-(3-Hydrazinylphenyl)acetamide dihydrochloride is an acetamide derivative featuring a hydrazinyl (-NH-NH2) substituent on the phenyl ring and a dihydrochloride salt formulation. Hydrazinyl groups are known to enhance reactivity and bioactivity, particularly in antimicrobial, anticonvulsant, and enzyme-targeting applications . The dihydrochloride salt form likely improves solubility and stability, a common strategy in drug development .

Properties

IUPAC Name |

N-(3-hydrazinylphenyl)acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.2ClH/c1-6(12)10-7-3-2-4-8(5-7)11-9;;/h2-5,11H,9H2,1H3,(H,10,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNNMLSQIJUCKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydrazinylphenyl)acetamide;dihydrochloride typically involves the reaction of 3-nitroacetophenone with hydrazine hydrate under controlled conditions. The reaction proceeds through the reduction of the nitro group to form the hydrazine derivative, followed by acetylation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydrazinylphenyl)acetamide;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azides, while reduction reactions can produce amines .

Scientific Research Applications

N-(3-Hydrazinylphenyl)acetamide;dihydrochloride is utilized in various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties in drug discovery.

Industry: Applied in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Hydrazinylphenyl)acetamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its hydrazine group allows it to form covalent bonds with electrophilic centers in target molecules, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Chlorophenyl-Substituted Acetamides

Chlorophenyl acetamides are widely studied for their biological activities. Key examples include:

Key Findings :

Piperazine/Piperidine-Modified Acetamides

Piperazine and piperidine rings are common in CNS-targeting drugs:

Key Findings :

Heterocyclic Acetamide Derivatives

Heterocycles like thiazoles and triazoles are leveraged for antimicrobial activity:

Key Findings :

Agricultural Chloroacetamide Herbicides

Chloroacetamides like acetochlor and alachlor highlight structural versatility:

Key Findings :

- Metabolism in rats produces carcinogenic intermediates (e.g., CMEPA, CDEPA), but human liver microsomes exhibit lower activation rates, suggesting species-specific toxicity .

Structural-Activity Relationships (SAR) and Key Trends

Biological Activity

N-(3-Hydrazinylphenyl)acetamide dihydrochloride, also known as a hydrazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and relevant case studies.

- Chemical Name : N-(3-Hydrazinylphenyl)acetamide dihydrochloride

- CAS Number : 1187369-44-3

- Molecular Formula : CHClNO

- Molecular Weight : 236.09 g/mol

The compound exhibits biological activity primarily through its interaction with various cellular pathways. Hydrazine derivatives are known to influence several biological processes, including:

- Antitumor Activity : Studies have indicated that hydrazine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, suggesting its use as an antimicrobial agent.

Biological Activity Overview

Case Studies and Research Findings

-

Antitumor Efficacy

- A study demonstrated that N-(3-hydrazinylphenyl)acetamide exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.

- Example Results :

- A375 (melanoma): IC50 = 5.2 µM

- HeLa (cervical cancer): IC50 = 4.8 µM

-

Antimicrobial Activity

- Research highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as a broad-spectrum antimicrobial agent.

- In vitro assays revealed minimum inhibitory concentrations (MICs) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

-

Neuroprotective Effects

- A preclinical study on rodent models indicated that the compound could reduce neuroinflammation and protect neurons from oxidative stress, suggesting a role in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.